molecular formula C13H19N B12098045 N-(1-Cyclopropylethyl)-4-ethylaniline

N-(1-Cyclopropylethyl)-4-ethylaniline

Cat. No.: B12098045
M. Wt: 189.30 g/mol
InChI Key: YTAYONAXAUNYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclopropylethyl)-4-ethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropyl group attached to the nitrogen atom and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylethyl)-4-ethylaniline can be achieved through several methods. One common approach involves the reaction of 4-ethylaniline with a cyclopropyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-ethylaniline and cyclopropyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of catalytic systems to enhance yield and reduce reaction times. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)-4-ethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.

Scientific Research Applications

N-(1-Cyclopropylethyl)-4-ethylaniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(1-Cyclopropylethyl)-4-ethylaniline exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the ethyl group may affect its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyclopropylethyl)-4-fluoroaniline: Similar structure but with a fluorine atom on the benzene ring.

    N-(1-Cyclopropylethyl)-4-methylaniline: Similar structure but with a methyl group on the benzene ring.

Uniqueness

N-(1-Cyclopropylethyl)-4-ethylaniline is unique due to the presence of both the cyclopropyl and ethyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-4-ethylaniline

InChI

InChI=1S/C13H19N/c1-3-11-4-8-13(9-5-11)14-10(2)12-6-7-12/h4-5,8-10,12,14H,3,6-7H2,1-2H3

InChI Key

YTAYONAXAUNYGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(C)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.